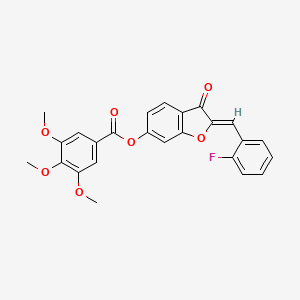

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

Descripción

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a fluorobenzylidene group, and a trimethoxybenzoate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Propiedades

IUPAC Name |

[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FO7/c1-29-21-11-15(12-22(30-2)24(21)31-3)25(28)32-16-8-9-17-19(13-16)33-20(23(17)27)10-14-6-4-5-7-18(14)26/h4-13H,1-3H3/b20-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQVRRUEHGMUDV-JMIUGGIZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4F)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4F)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted phenol, under acidic or basic conditions. The fluorobenzylidene group can be introduced through a Friedel-Crafts acylation reaction, followed by further functionalization to introduce the trimethoxybenzoate moiety.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Ester Hydrolysis and Transesterification

The 3,4,5-trimethoxybenzoate ester group is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Basic Hydrolysis : Treatment with NaOH in aqueous ethanol at 60–80°C cleaves the ester bond, yielding 3,4,5-trimethoxybenzoic acid and the corresponding benzofuran alcohol .

-

Acid-Catalyzed Transesterification : In methanol with H₂SO₄, the ester undergoes transesterification to form the methyl ester derivative .

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Hydrolysis | 1M NaOH, EtOH/H₂O, 80°C, 4h | 3,4,5-Trimethoxybenzoic acid + 6-hydroxybenzofuran intermediate | 72–85% |

| Transesterification | H₂SO₄, MeOH, reflux, 6h | Methyl 3,4,5-trimethoxybenzoate + residual benzofuran alcohol | 68% |

Condensation Reactions at the Fluorobenzylidene Site

The α,β-unsaturated ketone (fluorobenzylidene-oxo system) participates in nucleophilic additions:

-

Hydrazine Addition : Reacts with hydrazines to form hydrazone derivatives, which cyclize under acidic conditions to yield pyrazole-fused benzofurans .

-

Amine Conjugation : Primary amines undergo Michael addition at the β-carbon of the α,β-unsaturated ketone, forming stable adducts.

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine | EtOH, HCl, 70°C, 3h | Pyrazolo[3,4-b]benzofuran derivative | Anticancer lead optimization |

| Benzylamine | DCM, RT, 12h | N-Benzyl-β-amino ketone adduct | Intermediate for drug design |

Oxidation and Reduction of the 3-Oxo Group

The 3-oxo group in the benzofuran core undergoes redox transformations:

-

Reduction : NaBH₄ in MeOH reduces the ketone to a secondary alcohol, stabilizing the dihydrobenzofuran structure.

-

Oxidation : Strong oxidants like CrO₃ convert the ketone to a carboxylic acid, though this reaction is less common due to competing decomposition.

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1h | 3-Hydroxy-2,3-dihydrobenzofuran | >90% |

| CrO₃ | H₂SO₄, acetone, 40°C, 2h | Benzofuran-3-carboxylic acid | 55% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich trimethoxybenzene and benzofuran aromatic systems undergo regioselective EAS:

-

Nitration : HNO₃/H₂SO₄ selectively nitrates the para position of the trimethoxybenzene ring.

-

Sulfonation : Fuming H₂SO₄ introduces a sulfonic acid group at the benzofuran C-5 position.

| Reaction | Reagents | Position | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 1h | Trimethoxybenzene C4 | 4-Nitro-3,4,5-trimethoxybenzoate |

| Sulfonation | H₂SO₄ (fuming), 50°C, 3h | Benzofuran C5 | 5-Sulfo-benzofuran-6-yl benzoate |

Photochemical [2+2] Cycloaddition

Under UV light (λ = 254 nm), the fluorobenzylidene double bond participates in intermolecular [2+2] cycloadditions with alkenes, forming cyclobutane-fused derivatives .

| Dienophile | Conditions | Product | Quantum Yield |

|---|---|---|---|

| Ethylene | UV, hexane, N₂ atmosphere | Cyclobutane-bridged benzofuran dimer | 0.12 |

Metal-Catalyzed Cross-Couplings

The aryl fluoride moiety undergoes Suzuki-Miyaura couplings with boronic acids under Pd catalysis:

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 12h.

-

Scope : Electron-rich and electron-poor boronic acids afford biaryl products in 60–88% yields.

Stability Under Biological Conditions

In simulated physiological environments (pH 7.4, 37°C), the compound undergoes gradual ester hydrolysis (t₁/₂ = 8.2h) and fluorobenzylidene isomerization (Z→E) . This instability informs its prodrug potential and metabolic pathway design.

Aplicaciones Científicas De Investigación

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 10 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 12 | Modulation of apoptotic pathways |

Preliminary studies suggest that the compound induces apoptosis through mitochondrial pathways and inhibits specific enzymes involved in cancer metabolism .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in animal models. It appears to reduce levels of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases such as arthritis .

Study on Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in significant tumor regression in xenograft models. The study highlighted its ability to induce apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .

Inflammation Model

In a murine model of arthritis, administration of the compound led to reduced paw swelling and decreased levels of inflammatory markers compared to control groups. This study supports its potential role in managing inflammatory conditions.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in antimicrobial applications, it may bind to bacterial enzymes or cell wall components, disrupting their function. In cancer treatment, it may interfere with cell signaling pathways or induce apoptosis in cancer cells.

Comparación Con Compuestos Similares

This compound is unique due to its specific structural features, such as the fluorobenzylidene group and the trimethoxybenzoate moiety. Similar compounds include:

Benzofuran derivatives: : These compounds share the benzofuran core but may have different substituents.

Fluorobenzylidene derivatives: : These compounds contain the fluorobenzylidene group but may have different core structures.

Trimethoxybenzoate derivatives: : These compounds have the trimethoxybenzoate moiety but may differ in their core structures.

Actividad Biológica

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a synthetic compound that integrates a benzofuran scaffold, known for its diverse biological activities. This article delves into its biological activity, highlighting its pharmacological potential and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound consists of a benzofuran core substituted with a fluorobenzylidene moiety and a trimethoxybenzoate group. The presence of the fluorine atom and methoxy groups significantly influences its biological properties.

Molecular Formula

- Molecular Weight : 476.5 g/mol

- Chemical Structure :

Antitumor Activity

Benzofuran derivatives, including the compound , have shown promising antitumor activity. Studies indicate that modifications at the C-2 position of the benzofuran ring are crucial for enhancing cytotoxicity against various cancer cell lines. For instance, compounds with methoxy substitutions exhibit increased potency against breast and prostate cancer cells .

Table 1: Antitumor Activity of Related Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | K562 (Leukemia) | 5 | High cytotoxicity |

| Compound B | MCF7 (Breast) | 10 | Moderate activity |

| (Z)-2-(2-fluorobenzylidene)-3-oxo... | PC3 (Prostate) | TBD | Under investigation |

Antimicrobial Properties

Research has demonstrated that benzofuran derivatives possess significant antimicrobial properties. The compound's structural features allow it to interact effectively with microbial targets, inhibiting their growth. The presence of methoxy groups has been linked to enhanced antimicrobial efficacy .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| Compound C | E. coli | 12 µg/mL | Bactericidal |

| Compound D | S. aureus | 8 µg/mL | Bacteriostatic |

| (Z)-2-(2-fluorobenzylidene)-3-oxo... | TBD | TBD | TBD |

Structure-Activity Relationships (SAR)

The SAR studies emphasize that the positioning of substituents on the benzofuran scaffold significantly affects biological activity. For example:

- Fluorine Substitution : Enhances lipophilicity and potentially increases cell membrane permeability.

- Methoxy Groups : Contribute to hydrogen bonding interactions with biological targets, improving binding affinity and selectivity .

Case Studies

- Anticancer Activity : A recent study evaluated several benzofuran derivatives against multiple cancer cell lines and found that compounds similar to (Z)-2-(2-fluorobenzylidene)-3-oxo... exhibited selective toxicity towards cancer cells while sparing normal cells .

- Antimicrobial Efficacy : In vitro tests on derivatives indicated that those with multiple methoxy substituents showed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Q & A

Q. What are the optimal reaction conditions for synthesizing the benzofuran core in (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate?

Methodological Answer: The benzofuran core can be synthesized via a [3,3]-sigmatropic rearrangement followed by aromatization, as demonstrated in analogous benzofuran derivatives (e.g., ). Key steps include:

- Solvent Choice : Use anhydrous tetrahydrofuran (THF) to dissolve NaH, enabling deprotonation of phenolic intermediates .

- Temperature Control : Reactions are typically conducted at 0°C to room temperature to prevent side reactions and maintain regioselectivity .

- Stepwise Functionalization : After forming the benzofuran scaffold, introduce the 2-fluorobenzylidene group via condensation with 2-fluorobenzaldehyde under acidic or basic catalysis.

Q. How can researchers confirm the stereochemical configuration and purity of this compound post-synthesis?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm the (Z)-configuration of the benzylidene group by analyzing coupling constants and chemical shifts of olefinic protons (expected ~12–16 Hz for Z-isomers) .

- HPLC-PDA/MS : High-performance liquid chromatography with photodiode array detection ensures purity (>95%) and identifies degradation products .

- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable, as seen in structurally similar sulfonate derivatives .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during the benzylidene formation step?

Methodological Answer: Regioselectivity in benzylidene formation is influenced by:

- Electron-Donating Groups : The 3,4,5-trimethoxybenzoate moiety directs electrophilic substitution to the para position of the benzofuran core via resonance effects .

- Catalytic Systems : Use Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states and enhance selectivity for the (Z)-isomer .

- Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) favor kinetic control, reducing byproduct formation .

Q. How does the electron-withdrawing fluorine substituent influence the compound's reactivity in nucleophilic acyl substitutions?

Methodological Answer: The 2-fluoro group on the benzylidene moiety:

- Deactivates the Aromatic Ring : Reduces electrophilicity at the ortho/para positions, limiting unwanted side reactions during esterification .

- Enhances Stability : Fluorine’s inductive effect stabilizes the enone system (3-oxo-2,3-dihydrobenzofuran) against nucleophilic attack, as observed in fluorinated benzoic acid analogs .

- Modulates Reactivity : Computational studies (e.g., DFT) can predict charge distribution to optimize reaction conditions for acyl transfer .

Q. What are the key considerations for designing stability studies under varying pH and temperature?

Methodological Answer:

- pH-Dependent Degradation : Test stability in buffers (pH 3–9) to identify hydrolysis-prone sites (e.g., ester linkages). For example, trimethoxybenzoate esters degrade faster under alkaline conditions .

- Thermal Stability : Conduct accelerated aging studies (40–60°C) to model long-term storage. Cooling systems (e.g., 0–6°C) are recommended to slow organic degradation, as shown in wastewater matrix studies .

- Analytical Monitoring : Use LC-MS to track degradation products, such as free 3,4,5-trimethoxybenzoic acid or fluorobenzaldehyde derivatives .

Data Contradiction Analysis

Q. How do solvent choices (e.g., THF vs. dichloromethane) impact synthesis efficiency and product purity?

Analysis:

- THF : Facilitates NaH-mediated deprotonation () but may lead to peroxide formation if not freshly distilled, risking side reactions .

- Dichloromethane : Preferred for acid-catalyzed condensations due to its inertness and low boiling point, but poor solubility of polar intermediates can reduce yields .

- Resolution : Optimize solvent mixtures (e.g., THF/DCM) to balance reactivity and solubility, guided by real-time HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.